molecular formula C10H11ClN2O4 B589502 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 CAS No. 1329612-84-1

2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4

Cat. No.: B589502
CAS No.: 1329612-84-1
M. Wt: 262.682
InChI Key: HLJJSPBOFBPXIM-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 is a deuterated derivative of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, where four hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in analytical techniques such as NMR spectroscopy and mass spectrometry, where isotopic stability and tracking are critical . The non-deuterated parent compound serves as a reagent in synthesizing N-arylmorpholinones, which are intermediates in pharmaceutical and agrochemical research . Structurally, it features a chloroethoxy chain and a 4-nitrophenyl group attached to an acetamide backbone (molecular formula: C₁₀H₁₀ClN₂O₄, adjusted for deuterium substitution).

Properties

IUPAC Name

2-(2-chloroethoxy)-N-(2,3,5,6-tetradeuterio-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4/c11-5-6-17-7-10(14)12-8-1-3-9(4-2-8)13(15)16/h1-4H,5-7H2,(H,12,14)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJJSPBOFBPXIM-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COCCCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)COCCCl)[2H])[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloroethanol and 4-nitroaniline.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a base such as sodium hydroxide.

    Deuteration: The incorporation of deuterium is achieved through the use of deuterated reagents or solvents.

Industrial Production Methods

Industrial production methods for deuterated compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The compound can undergo oxidation under specific conditions.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of ethers or other substituted derivatives.

    Reduction: Formation of 2-(2-Chloroethoxy)-N-(4-aminophenyl)acetamide-d4.

    Oxidation: Formation of oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 has various applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.

    Industry: Utilized in the synthesis of other complex molecules and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.

    Pathways Involved: The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and applications of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 and related acetamide derivatives:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Applications/Properties References
This compound C₁₀H₆D₄ClN₂O₄ Deuteration at four positions, chloroethoxy ~258.7 (calc.) Isotopic tracing, reagent synthesis
2-Chloro-N-(4-nitrophenyl)acetamide C₈H₆ClN₂O₃ Chloro group (no ethoxy chain) 228.63 Intermediate in heterocyclic synthesis
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide C₉H₉ClN₂O₃ N-methyl substitution 228.63 Potential pharmacological activity
2-(2,4-Dichlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide C₁₅H₁₂Cl₂N₂O₄ Dichlorophenoxy, methyl-nitro-phenyl 355.17 Agrochemical applications
Acetamide, 2-chloro-N-(2,6-dichloro-4-nitrophenyl)- C₈H₅Cl₃N₂O₃ Trichlorinated nitro-phenyl 283.50 High-yield synthesis (82%)
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide C₁₄H₁₀Cl₃NO Dichlorophenyl and chlorophenyl groups 314.59 Diclofenac impurity analysis

Physicochemical Properties

  • Solubility: The deuterated compound likely shares similar solubility profiles with its non-deuterated counterpart (e.g., soluble in polar aprotic solvents like DMSO or DMF) but may exhibit slight differences due to isotopic effects .
  • Stability : Deuterium substitution enhances metabolic stability, making it suitable for in vivo tracer studies .
  • Reactivity: The chloroethoxy group is susceptible to nucleophilic substitution, enabling its use in forming heterocycles like morpholinones .

Biological Activity

2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 is a deuterated derivative of 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide, utilized primarily in scientific research due to its unique isotopic labeling. This compound has garnered attention for its potential biological activities, particularly in metabolic studies and drug development. This article delves into its biological activity, including mechanisms of action, research findings, and applications in various fields.

  • Molecular Formula : C10H7D4ClN2O4
  • Molecular Weight : 262.68 g/mol
  • CAS Number : 1329612-84-1
  • SMILES Notation : [2H]c1c([2H])c(c([2H])c([2H])c1NC(=O)COCCCl)N+[O-]

The presence of deuterium allows for enhanced tracking in metabolic studies, enabling researchers to trace the compound's fate within biological systems more accurately.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is believed to affect enzyme activity and receptor interactions, leading to various physiological responses.

  • Molecular Targets : The compound may interact with enzymes involved in metabolic pathways or receptors that modulate cellular responses.
  • Pathways Involved : The exact biological pathways influenced by this compound depend on the specific context and targets engaged.

Research Findings

Recent studies have highlighted several aspects of the compound's biological activity:

  • Metabolic Studies : The compound has been employed in studies to trace metabolic pathways due to its deuterated nature, allowing for precise tracking in biological systems.
  • Antimicrobial Activity : Similar compounds have shown promising antibacterial properties. For instance, a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, demonstrated effectiveness against Klebsiella pneumoniae, suggesting that derivatives like this compound could possess similar properties .
  • Potential Therapeutic Applications : Investigations into the compound's therapeutic potential are ongoing, focusing on its role as a tool in drug development and as a reference standard in analytical chemistry .

Case Study 1: Metabolic Pathway Analysis

A study utilized this compound to analyze the metabolic fate of compounds in liver microsomes. The results indicated significant insights into the biotransformation processes involving cytochrome P450 enzymes, demonstrating the utility of deuterated compounds in understanding drug metabolism.

Case Study 2: Antimicrobial Synergy

Research on the antimicrobial effects of related acetamides revealed that combining these compounds with existing antibiotics like ciprofloxacin showed additive effects against resistant strains of bacteria. Such findings highlight the potential for developing combination therapies utilizing derivatives of this compound .

Summary of Biological Activities

Activity TypeDescriptionReference
Metabolic StudiesTracing metabolic pathways using deuterated compounds
Antimicrobial EffectsPotential effectiveness against K. pneumoniae
Therapeutic PotentialInvestigated for drug development applications

Chemical Reaction Pathways

Reaction TypeDescriptionCommon Reagents
SubstitutionChloro group substitution with nucleophilesNaOH, K2CO3
ReductionNitro group reduction to amineH₂ (Pd catalyst)
OxidationFormation of oxidized derivativesKMnO₄, CrO₃

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.